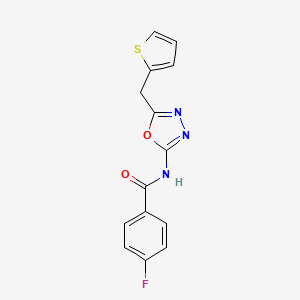
4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN3O2S and its molecular weight is 303.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a thiophene and an oxadiazole ring. Compounds containing these moieties are known to exhibit diverse biological activities . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, many thiophene derivatives are known to interact with enzymes or receptors, modulating their activity .
Biochemical pathways
Again, this would depend on the specific target of the compound. Thiophene derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
生物活性
The compound 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated benzamide core attached to a thiophenylmethyl group and an oxadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| N-(4-(3-Methoxyphenyl) acryloyl) phenyl | HCT116 (Colon Cancer) | 0.67 |
| 2-(4-Chlorophenyl)-5-(4-Fluorophenyl)-1,3,4-oxadiazole | K562 (Leukemia) | 1.18 |
The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with various cellular pathways. For example, studies indicate that oxadiazoles can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of kinases involved in cancer progression.
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific phases, preventing tumor growth.
Case Studies
Several studies have evaluated the cytotoxic effects of oxadiazole derivatives:
- Zhang et al. (2023) reported that a related oxadiazole compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine .
- Adimule et al. (2016) synthesized a series of oxadiazole derivatives and found that those with thiophene substitutions exhibited enhanced cytotoxicity against various cancer lines .
特性
IUPAC Name |
4-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNDKLVHOLVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














